molecular formula C7H10N4O B13085588 (3R)-3-Amino-3-(pyrimidin-5-yl)propanamide

(3R)-3-Amino-3-(pyrimidin-5-yl)propanamide

Cat. No.: B13085588
M. Wt: 166.18 g/mol
InChI Key: HPABKHKQNAYWBR-ZCFIWIBFSA-N
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Description

(3R)-3-Amino-3-(pyrimidin-5-yl)propanamide is a compound that features an amino group attached to a propanamide backbone, with a pyrimidine ring at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-3-Amino-3-(pyrimidin-5-yl)propanamide typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as pyrimidine derivatives and amino acids.

    Formation of Intermediate: The pyrimidine derivative is reacted with a suitable amino acid under controlled conditions to form an intermediate compound.

    Amidation Reaction: The intermediate is then subjected to an amidation reaction, where the amino group is introduced to form the final product, this compound.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include:

    Batch Processing: Utilizing batch reactors to control reaction parameters such as temperature, pressure, and reaction time.

    Continuous Flow Synthesis: Employing continuous flow reactors for efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions

(3R)-3-Amino-3-(pyrimidin-5-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The amino group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Electrophiles like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted amides or amines.

Scientific Research Applications

(3R)-3-Amino-3-(pyrimidin-5-yl)propanamide has several scientific research applications, including:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Biological Studies: The compound is studied for its interactions with biological targets, such as enzymes and receptors.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Industrial Applications: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (3R)-3-Amino-3-(pyrimidin-5-yl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    (3R)-3-Amino-3-(pyrimidin-4-yl)propanamide: Similar structure with the pyrimidine ring at the 4-position.

    (3R)-3-Amino-3-(pyrimidin-6-yl)propanamide: Similar structure with the pyrimidine ring at the 6-position.

    (3R)-3-Amino-3-(pyridin-5-yl)propanamide: Similar structure with a pyridine ring instead of pyrimidine.

Uniqueness

(3R)-3-Amino-3-(pyrimidin-5-yl)propanamide is unique due to its specific substitution pattern on the pyrimidine ring, which can influence its reactivity and interactions with biological targets. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C7H10N4O

Molecular Weight

166.18 g/mol

IUPAC Name

(3R)-3-amino-3-pyrimidin-5-ylpropanamide

InChI

InChI=1S/C7H10N4O/c8-6(1-7(9)12)5-2-10-4-11-3-5/h2-4,6H,1,8H2,(H2,9,12)/t6-/m1/s1

InChI Key

HPABKHKQNAYWBR-ZCFIWIBFSA-N

Isomeric SMILES

C1=C(C=NC=N1)[C@@H](CC(=O)N)N

Canonical SMILES

C1=C(C=NC=N1)C(CC(=O)N)N

Origin of Product

United States

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